molecular formula C10H15N3O B13463854 6-(Piperidin-4-yloxy)pyridin-3-amine

6-(Piperidin-4-yloxy)pyridin-3-amine

Cat. No.: B13463854
M. Wt: 193.25 g/mol
InChI Key: YRWVAOJXDWEFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Piperidine Hybrid Architectures in Chemical Biology

The integration of pyridine (B92270) and piperidine (B6355638) moieties into a single molecule creates a hybrid architecture that can leverage the advantageous properties of both ring systems. This combination can impart a unique set of physicochemical characteristics, including modulated basicity, lipophilicity, and three-dimensional shape. These hybrids can serve as versatile scaffolds for exploring a wide range of biological targets. The aromatic pyridine ring can engage in π-stacking and hydrogen bonding interactions, while the flexible piperidine ring can provide key hydrophobic and electrostatic interactions. This dual functionality makes pyridine-piperidine hybrids attractive for the design of ligands for complex biological systems, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Overview of 6-(Piperidin-4-yloxy)pyridin-3-amine (B6257238) as a Core Research Scaffold

Within the landscape of pyridine-piperidine hybrids, this compound has emerged as a scaffold of interest for medicinal chemists. This compound features a 3-aminopyridine (B143674) moiety linked to a piperidin-4-yl group through an ether linkage. This specific arrangement of functional groups offers several key features for further chemical exploration:

3-Aminopyridine Moiety: The amino group on the pyridine ring can act as a hydrogen bond donor and a key recognition element for various biological targets. It also provides a reactive handle for further chemical modifications and the introduction of diverse substituents.

Ether Linkage: The ether bond connects the two heterocyclic rings, providing a stable and relatively flexible connection.

While extensive peer-reviewed research focusing solely on this compound as a central scaffold is limited in the public domain, its structural motifs are present in compounds explored in various therapeutic areas. The aminopyridyl piperidinyl ether framework is recognized for its potential in the development of kinase inhibitors, agents targeting neurodegenerative diseases, and other drug discovery programs. The synthesis of such compounds can typically be achieved through a Williamson ether synthesis, reacting a suitably protected 4-hydroxypiperidine (B117109) with a substituted 6-halopyridin-3-amine. wikipedia.org

The potential of this scaffold lies in its modular nature, allowing for systematic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. The table below outlines the key structural features and their potential roles in drug design.

Structural FeaturePotential Role in Drug Design
3-Aminopyridine Hydrogen bonding, target recognition, point of diversification
Piperidine Ring Conformational flexibility, hydrophobic interactions, point of diversification
Ether Linkage Stable and flexible linker between the two rings
Piperidine Nitrogen Modulator of basicity and solubility, point for substitution

The exploration of the chemical space around the this compound core is an active area of research, primarily within the context of proprietary drug discovery programs, as suggested by its appearance in patent literature. As more research becomes publicly available, the full potential of this versatile scaffold will be further elucidated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

6-piperidin-4-yloxypyridin-3-amine

InChI

InChI=1S/C10H15N3O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6,11H2

InChI Key

YRWVAOJXDWEFBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)N

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 6 Piperidin 4 Yloxy Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient (π-deficient) heterocycle due to the presence of the electronegative nitrogen atom. This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic reagents. The presence of a strong electron-donating amino group at the 3-position and an alkoxy group at the 6-position significantly modulates this reactivity.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the nitrogen atom's electron-withdrawing inductive effect. In acidic conditions, typically used for electrophilic substitution, the ring nitrogen is protonated, further increasing this deactivation. However, the 3-amino and 6-alkoxy substituents are strong activating groups that donate electron density to the ring through resonance, partially offsetting the deactivation by the ring nitrogen.

The directing effects of the substituents are as follows:

The 3-amino group is an ortho, para-director, activating positions 2, 4, and 6.

The 6-alkoxy group is also an ortho, para-director, activating positions 3 and 5.

The ring nitrogen deactivates the ortho (2, 6) and para (4) positions.

Considering these competing effects, electrophilic attack is most likely to occur at the positions most strongly activated and least deactivated. Position 5 is activated by the 6-alkoxy group and is a meta position relative to the deactivating ring nitrogen, making it a plausible site for substitution. Position 2 is activated by the 3-amino group but is strongly deactivated by the adjacent ring nitrogen. Position 4 is activated by the 3-amino group but is the para position relative to the ring nitrogen, making it highly deactivated. Therefore, electrophilic substitution, if achievable, is predicted to favor the C-5 position. Common electrophilic substitutions like Friedel-Crafts reactions are generally not feasible on such deactivated pyridine rings.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. In the case of 6-(Piperidin-4-yloxy)pyridin-3-amine (B6257238), the molecule itself does not possess a suitable leaving group on the pyridine ring for a typical SNAr reaction. However, derivatives of this compound, such as those halogenated at the 2- or 4-positions, would be expected to undergo nucleophilic substitution readily. The piperidin-4-yloxy group at the C-6 position could potentially act as a leaving group under harsh conditions, but this is less common than the displacement of a halide.

Oxidation:

The this compound molecule contains multiple sites susceptible to oxidation, including the electron-rich pyridine ring, the primary aromatic amine, and the secondary amine of the piperidine (B6355638) ring. The oxidation of 3-aminopyridines can be complex. For instance, oxidation with peroxomonosulfuric acid involves a nucleophilic attack of the amino nitrogen on the peroxo oxygen. The reaction outcome for the title compound would depend heavily on the oxidant used and the reaction conditions, with potential for N-oxide formation at the pyridine nitrogen, oxidation of the piperidine ring, or reactions involving the amino group. Selective oxidation at a single site would likely require carefully chosen reagents and reaction conditions.

Reduction:

The pyridine ring can be catalytically hydrogenated to the corresponding piperidine ring. This transformation typically requires a catalyst such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or platinum oxide (PtO₂) under hydrogen pressure. The reduction of the pyridine nucleus in this compound would yield the corresponding 4-(piperidin-4-yloxy)piperidin-3-amine, effectively creating a bis-piperidine system.

Table 1: Predicted Reactivity of the Pyridine Nucleus
Reaction TypePredicted Reactivity and RegioselectivityTypical Conditions
Electrophilic Substitution (e.g., Halogenation, Nitration)Generally disfavored due to the electron-deficient pyridine ring. If forced, substitution is predicted at C-5.Vigorous conditions (e.g., oleum, high temperature).
Reduction (Catalytic Hydrogenation)The pyridine ring is reduced to a piperidine ring.H₂, Pd/C or Rh/C catalyst, elevated pressure.

Transformations of the Amine Functionality

The primary aromatic amine at the C-3 position is a key reactive site, readily undergoing a variety of common amine-related transformations. The secondary amine in the piperidine ring is also nucleophilic and can participate in similar reactions, particularly if the primary amine is protected or less reactive.

The nucleophilic primary amine reacts readily with various electrophilic reagents to form amides, sulfonamides, ureas, and substituted amines.

Acylation (Amide Formation):

The reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields N-acyl derivatives. Direct condensation with carboxylic acids requires activating agents, often referred to as coupling reagents. A wide array of such reagents is available, including carbodiimides like DCC or EDC, and phosphonium (B103445) or uronium salts like HATU or HBTU.

Example: The coupling of the Boc-protected analogue, tert-butyl 4-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate, with 4-(trifluoromethoxy)benzoic acid was achieved using HATU as the coupling agent and DIPEA as the base in DMF to yield the corresponding amide.

Sulfonylation (Sulfonamide Formation):

Similarly, reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) provides the corresponding sulfonamides. This reaction is a robust and high-yielding transformation for aromatic amines.

Example: The amine functionality of tert-butyl 4-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate reacts with 4-cyanobenzenesulfonyl chloride in a pyridine solvent to afford the N-(4-cyanophenylsulfonyl) derivative.

Urea (B33335) and Thiourea Formation:

The primary amine adds to isocyanates and isothiocyanates to form N,N'-disubstituted ureas and thioureas, respectively. This reaction is typically fast and proceeds under mild conditions without the need for a catalyst.

Example: The reaction between tert-butyl 4-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate and phenyl isocyanate in dichloromethane (B109758) at ambient temperature yields the corresponding phenyl urea derivative. Another example is the reaction with m-tolyl isocyanate to form 1-(6-(piperidin-4-yloxy)pyridin-3-yl)-3-(m-tolyl)urea.

Alkylation:

Direct alkylation of the primary aromatic amine with alkyl halides can be challenging due to potential over-alkylation. A more controlled method for forming secondary amines is reductive amination, which is discussed in section 3.2.3. The secondary amine of the piperidine ring is also a site for potential alkylation. For instance, N-acylation of the piperidine nitrogen is a common transformation, as seen in the synthesis of N-[6-(1-acetyl-piperidin-4-yloxy)-pyridin-3-yl]-4-cyano-benzenesulfonamide.

Table 2: Examples of Acylation and Sulfonylation Reactions
Reaction TypeElectrophileReagents/ConditionsProduct TypeReference
Amide Formation4-(Trifluoromethoxy)benzoic acidHATU, DIPEA, DMFAmide
Sulfonamide Formation4-Cyanobenzenesulfonyl chloridePyridineSulfonamide
Urea FormationPhenyl isocyanateCH₂Cl₂, rtUrea
Urea Formationm-Tolyl isocyanateNot specifiedUrea

Like other primary aromatic amines, the 3-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). Pyridine-3-diazonium salts are known intermediates that can be used to introduce a variety of other functional groups onto the pyridine ring through Sandmeyer-type reactions or other substitutions.

The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a range of nucleophiles, providing a powerful synthetic route to various 3-substituted pyridine derivatives.

Table 3: Potential Diazotization and Subsequent Transformations
ReagentProduct Functional GroupReaction Name
H₂O, H⁺, Δ-OH (Hydroxyl)Hydrolysis
CuCl / HCl-Cl (Chloro)Sandmeyer Reaction
CuBr / HBr-Br (Bromo)Sandmeyer Reaction
CuCN / KCN-CN (Cyano)Sandmeyer Reaction
HBF₄ or HPF₆, then heat-F (Fluoro)Schiemann Reaction
H₃PO₂-H (Deamination)Reductive Deamination

The primary amine can undergo condensation reactions with aldehydes and ketones to form an imine (Schiff base). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting C=N double bond of the imine can then be reduced to a secondary amine. This two-step sequence, often performed in one pot, is known as reductive amination and is a cornerstone method for N-alkylation of amines.

Example: The reductive amination of this compound with 2-(methylsulfonyl)pyrimidine-5-carbaldehyde has been reported. The reaction, carried out in the presence of sodium triacetoxyborohydride (B8407120) as the reducing agent and acetic acid in dichloroethane, yields the corresponding secondary amine, N-((2-(methylsulfonyl)pyrimidin-5-yl)methyl)-6-(piperidin-4-yloxy)pyridin-3-amine.

Table 4: Example of Condensation and Reduction (Reductive Amination)
Carbonyl CompoundReagents/ConditionsProduct TypeReference
2-(Methylsulfonyl)pyrimidine-5-carbaldehydeNaBH(OAc)₃, AcOH, DCESecondary Amine

Chemical Modifications of the Piperidine Ring

The piperidine ring of this compound offers a key site for chemical modification, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological activity. These modifications primarily target the secondary amine of the piperidine moiety.

N-Functionalization and Protecting Group Strategies

The secondary amine of the piperidine ring is a versatile handle for a variety of chemical transformations, including alkylation, acylation, arylation, and sulfonylation. These reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Given the presence of another reactive amine group on the pyridine ring, selective functionalization often requires the use of protecting groups. The choice of protecting group is crucial and depends on the planned subsequent reaction conditions.

Common Protecting Groups for the Piperidine Nitrogen:

tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions (e.g., trifluoroacetic acid). The Boc group can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another widely used protecting group that is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine. researchgate.net This orthogonality to acid-labile protecting groups like Boc makes it valuable in complex multi-step syntheses. researchgate.net

The strategic application of these protecting groups allows for the selective modification of either the piperidine nitrogen or the amino group on the pyridine ring. For instance, after protecting the piperidine nitrogen with a Boc group, the amino group on the pyridine ring can undergo various transformations. Subsequently, the Boc group can be removed to allow for further functionalization of the piperidine nitrogen.

Table 1: N-Functionalization Reactions of the Piperidine Ring

Reaction TypeReagent/CatalystProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl piperidine
N-AcylationAcyl chloride/anhydride, BaseN-Acyl piperidine (amide)
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl piperidine
N-ArylationAryl halide, Palladium catalyst, Base (Buchwald-Hartwig amination)N-Aryl piperidine
N-SulfonylationSulfonyl chloride, BaseN-Sulfonyl piperidine (sulfonamide)

These N-functionalization strategies are fundamental in the synthesis of derivatives of this compound for various research applications, particularly in drug discovery.

Conformational Analysis and Interconversion

The six-membered piperidine ring is not planar and, like cyclohexane, adopts several non-planar conformations to minimize steric and torsional strain. The most stable conformation is the chair form. In the case of this compound, the substituent at the 4-position (the aryloxy group) can exist in either an axial or equatorial position.

The two chair conformations can interconvert via a higher-energy intermediate known as the twist-boat conformation. The energy barrier for this ring-flipping process is relatively low, allowing for rapid interconversion at room temperature.

The conformational preference of the 4-substituent is governed by steric interactions. Generally, a substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. Therefore, the pyridin-3-amineoxy group is expected to predominantly adopt the equatorial position in the most stable chair conformation.

Factors Influencing Conformational Equilibrium:

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium, although this effect is generally less pronounced than steric factors.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonding or other non-covalent interactions between the piperidine ring, its substituents, and the pyridine moiety could also play a role in stabilizing certain conformations.

Computational modeling and NMR spectroscopic techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are powerful tools for the detailed conformational analysis of piperidine-containing molecules like this compound.

Coupling Reactions and Scaffold Extension

The this compound scaffold possesses multiple reactive sites that can be utilized for scaffold extension through various coupling reactions. These reactions are instrumental in building more complex molecules with diverse three-dimensional structures. The primary sites for such modifications are the amino group on the pyridine ring and the secondary amine on the piperidine ring.

Palladium-Catalyzed Cross-Coupling Reactions:

The amino group on the pyridine ring can be a precursor for introducing a leaving group (e.g., a halide via Sandmeyer reaction) at that position, which can then participate in palladium-catalyzed cross-coupling reactions. Alternatively, the pyridine ring itself can be further functionalized with halogens to enable such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This is a powerful method for forming carbon-carbon bonds and attaching aryl or heteroaryl groups to the pyridine scaffold.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. This can be used to further functionalize the pyridine ring with different amino substituents.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. This allows for the introduction of alkynyl moieties, which can serve as handles for further transformations.

Scaffold Extension via the Piperidine Nitrogen:

As discussed in section 3.3.1, the secondary amine of the piperidine ring is readily functionalized. This provides a straightforward approach to extending the molecular scaffold. For example, coupling with carboxylic acids (amide bond formation) or reactions with isocyanates (urea formation) can be used to append large and complex side chains.

Table 2: Potential Coupling Reactions for Scaffold Extension

Reaction NameReactive SiteBond FormedTypical Reactants
Suzuki-Miyaura CouplingPyridine Ring (halogenated)C-CArylboronic acid
Buchwald-Hartwig AminationPyridine Ring (halogenated) or Piperidine N-HC-NAmine or Aryl halide
Sonogashira CouplingPyridine Ring (halogenated)C-C (alkyne)Terminal alkyne
Amide CouplingPiperidine N-HC-N (amide)Carboxylic acid, coupling agent
Urea FormationPiperidine N-HC-N (urea)Isocyanate

These coupling reactions significantly expand the chemical space accessible from the this compound core structure, enabling the synthesis of a wide range of analogues for various scientific investigations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Piperidin 4 Yloxy Pyridin 3 Amine Analogs

Rational Design Principles for Analog Generation

The generation of analogs based on the 6-(piperidin-4-yloxy)pyridin-3-amine (B6257238) scaffold is guided by several established medicinal chemistry principles. A primary strategy involves bioisosteric replacement, where functional groups are substituted with others that have similar steric and electronic properties to enhance potency, selectivity, or metabolic stability.

One innovative approach to analog design involves the use of conformationally restricted isosteres to lock the molecule into a biologically active conformation. For instance, 4H-Dewar pyridines have been explored as rigid, programmable isosteres of the flexible piperidine (B6355638) ring. chemrxiv.org By creating a bicyclic structure, the typical ring-flip of the piperidine is prevented, allowing for the selective stabilization of either pseudo-axial or pseudo-equatorial orientations of substituents. chemrxiv.org This strategy can enhance binding affinity by reducing the entropic penalty associated with the flexible piperidine ring adopting a specific conformation required for target interaction. Computational analysis, including geometry optimization and exit vector analysis, confirms that these rigid isosteres can closely mimic the volume and key interatomic distances of traditional piperidine fragments. chemrxiv.org

Another key design principle is pharmacophore hybridization, which involves combining the core scaffold with other known active fragments to create hybrid molecules with potentially synergistic or novel activities. nih.gov Furthermore, structure-based drug design, utilizing computational docking and molecular dynamics simulations, allows for the rational modification of the scaffold to optimize interactions with specific biological targets. researchgate.netfrontiersin.org These simulations can predict how substitutions on the pyridine (B92270) or piperidine rings will affect binding energy and interactions with key amino acid residues within a target's active site. researchgate.netfrontiersin.org

Impact of Pyridine Ring Substitutions on Molecular Interactions (Non-Clinical)

Substitutions on the pyridine ring of the core scaffold play a pivotal role in modulating biological activity by influencing electronic distribution and steric interactions. Studies on closely related analogs, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, provide significant insights into these effects. nih.gov

In a series of analogs designed as Lysine Specific Demethylase 1 (LSD1) inhibitors, replacing the 6-position substituent of the pyridine core from a phenyl group to a pyridinyl ring was found to be less favorable for activity. nih.gov For example, analogs with a pyridin-4-yl or pyridin-3-yl ring at this position showed slightly reduced activity compared to the phenyl-substituted parent compound. nih.gov

Further exploration of substituents on an appended phenyl ring at the 6-position revealed that electron-withdrawing groups could significantly enhance potency. The introduction of a 4-fluoro group on the phenyl ring led to a tenfold increase in activity. nih.gov A 4-trifluoromethyl group also considerably enhanced inhibitory potency, and a 4-methyl group further increased activity twofold. nih.gov However, the position of these substituents was critical; moving the methyl group from the 4-position to the 3-position resulted in a drastic 27-fold decrease in activity, indicating a specific and sensitive binding pocket. nih.gov This highlights that substitutions on the pyridine moiety directly and profoundly impact molecular interactions and biological function.

Analog SeriesSubstitution on Pyridine MoietyRelative Activity (Example)
LSD1 InhibitorsPhenyl at 6-positionBaseline Activity (Ki = 2.3 µM)
LSD1 InhibitorsPyridin-3-yl at 6-positionSlightly Reduced Activity (Ki = 3.2 µM)
LSD1 Inhibitors4-Fluorophenyl at 6-position~10x More Active (Ki = 220 nM)
LSD1 Inhibitors4-Methylphenyl at 6-position~79x More Active (Ki = 29 nM)
LSD1 Inhibitors3-Methylphenyl at 6-position~2.8x Less Active (Ki = 800 nM)

This table is based on data for the closely related 3-(piperidin-4-ylmethoxy)pyridine scaffold. nih.gov

Influence of Piperidine Moiety Modifications on Biological Target Recognition

The piperidine moiety is a cornerstone of the scaffold's interaction with biological targets, often serving as a versatile linker or a primary pharmacophore. chemrxiv.org Its structure, substitution, and point of attachment are critical for biological recognition. The piperidine ring itself is a prevalent fragment in pharmaceuticals, valued for its role in establishing favorable physicochemical properties and precise exit vectors for connecting to other parts of a molecule. mdpi.comnih.gov

SAR studies on related compounds have demonstrated that even subtle changes to the piperidine moiety can have a significant impact. For example, altering the attachment point from piperidin-4-yl to piperidin-3-yl in the LSD1 inhibitor series resulted in a significantly less favorable activity profile. nih.gov This suggests that the geometry and spatial orientation afforded by the 4-substituted piperidine are optimal for recognition by the biological target.

Furthermore, modifications to the linker connecting the piperidine and pyridine rings are also critical. In the same LSD1 inhibitor series, changing the ether linkage (-O-) to an amine linkage (-NH-) was found to be highly disfavored, leading to greatly reduced activity. nih.gov This underscores the importance of the ether oxygen, which may act as a key hydrogen bond acceptor or contribute to maintaining the optimal conformation of the molecule for binding.

Role of the Amino Group in Modulating Ligand-Target Binding

The amino group at the 3-position of the pyridine ring is a critical functional group that often dictates the binding mode and affinity of the entire molecule. As a primary amine, it can act as a potent hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a biological target.

Conformational Preferences and Their Correlation with Biological Activity (Non-Clinical)

The three-dimensional shape, or conformation, of the this compound scaffold is intrinsically linked to its biological activity. The inherent flexibility of the piperidine ring and the ether linkage allows the molecule to adopt multiple conformations in solution. However, it is widely accepted that only a specific "bioactive conformation" is responsible for binding to a biological target.

The conformational flexibility of the piperidine ring can be a liability, as it may decrease potency due to the energetic cost of adopting the correct binding pose. chemrxiv.org To address this, medicinal chemists employ strategies of conformational constraint, such as introducing rigid bicyclic structures like 4H-Dewar pyridines. chemrxiv.org These rigid analogs serve as isosteres that lock the piperidine core into a predefined shape, mimicking either an axial or equatorial substitution pattern. chemrxiv.org By synthesizing and testing these rigid analogs, researchers can test hypotheses about the required bioactive conformation. If a rigid analog shows significantly higher potency, it suggests that its fixed conformation is close to the optimal shape for target binding, providing valuable insights for future drug design. chemrxiv.org Molecular dynamics simulations are also employed to study the conformational landscape of flexible molecules and their stability when bound to a target. frontiersin.org

Physicochemical Descriptors and Their Relationship to Biological Performance

The biological performance of a drug candidate is not solely dependent on its binding affinity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key descriptors for the this compound scaffold and its analogs include lipophilicity (LogP), polarity (Topological Polar Surface Area, TPSA), molecular weight, and hydrogen bonding capacity.

For instance, the closely related compound 3-(Piperidin-4-yloxy)pyridine has a calculated LogP of 0.9 and a TPSA of 34.2 Ų, suggesting a balance between lipophilicity and polarity that is often favorable for oral bioavailability. nih.gov The introduction of substituents can modulate these properties. Adding a fluorine atom, for example, typically increases polarity and can enhance water solubility compared to non-fluorinated analogs. evitachem.com

Computational Chemistry and Theoretical Investigations of 6 Piperidin 4 Yloxy Pyridin 3 Amine

Molecular Docking Simulations for Biological Target Identification and Binding Modes (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is crucial for identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein.

For 6-(Piperidin-4-yloxy)pyridin-3-amine (B6257238), molecular docking simulations can be employed to screen libraries of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify proteins with which it may interact with high affinity. The process involves generating a three-dimensional structure of the ligand and docking it into the binding pocket of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy values typically indicating a more favorable interaction. orientjchem.org

Key interactions that can be identified through docking include:

Hydrogen Bonds: The amine groups on both the pyridine (B92270) and piperidine (B6355638) rings, as well as the ether oxygen, can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The piperidine and pyridine rings can engage in hydrophobic interactions with nonpolar residues in the protein's active site.

Pi-Stacking: The aromatic pyridine ring can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on similar heterocyclic scaffolds have successfully used molecular docking to predict binding modes and guide the synthesis of more potent molecules. nih.govresearchgate.net For instance, docking studies on pyridine derivatives have helped in understanding their interactions with enzymes like ribonucleotide reductases. researchgate.net A hypothetical docking study of this compound against a panel of kinases might yield results as shown in the table below.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-9.8ASP-181, LYS-72Hydrogen Bond, Salt Bridge
Kinase B-8.5PHE-168, LEU-83Pi-Stacking, Hydrophobic
Kinase C-7.2GLU-101, TYR-104Hydrogen Bond, Pi-Alkyl
Kinase D-6.1VAL-65, ILE-145Hydrophobic

This table is for illustrative purposes and represents hypothetical data.

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic properties of a molecule from first principles. mdpi.com These methods provide deep insights into the molecular structure, stability, and reactivity of this compound.

DFT calculations, particularly using functionals like B3LYP, are widely employed to optimize the molecular geometry and calculate various electronic parameters. nih.govnih.gov Key properties that can be determined include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are prone to electrophilic attack, and electron-deficient regions (electrophilic sites), which are susceptible to nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis can calculate the partial charges on each atom, helping to understand intramolecular charge transfer and identify reactive sites. researchgate.net

Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to assess the molecule's stability. nih.govrsc.org

Calculated ParameterHypothetical ValueImplication
HOMO Energy-6.2 eVRegion of electron donation (likely the aminopyridine moiety)
LUMO Energy-1.1 eVRegion of electron acceptance
HOMO-LUMO Gap5.1 eVHigh kinetic stability
Dipole Moment3.5 DSignificant molecular polarity

This table is for illustrative purposes and represents hypothetical data derived from typical DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. ufu.br For this compound, MD simulations are invaluable for studying its conformational flexibility and the stability of its complex with a biological target identified through docking.

Once a promising ligand-protein complex is predicted, an MD simulation can be performed to:

Assess Complex Stability: By simulating the complex in a solvated, physiological-like environment, MD can verify if the docked pose is stable over a period of nanoseconds. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored; a stable RMSD plot indicates a stable binding mode. mdpi.com

Analyze Conformational Changes: MD reveals the flexibility of the ligand and the protein. It can show how the piperidine ring adopts different conformations (e.g., chair, boat) and how the side chains of protein residues in the binding pocket adjust to accommodate the ligand.

Characterize Intermolecular Interactions: MD simulations provide a dynamic view of interactions like hydrogen bonds, showing their persistence and strength over time. This is more realistic than the static picture provided by molecular docking. nih.gov

Simulation ParameterTypical ObservationInterpretation
RMSD of LigandFluctuates below 2.0 Å after equilibrationThe ligand maintains a stable binding pose within the active site.
RMSF of Protein ResiduesHigh fluctuations in loop regions, low in active siteThe binding pocket remains relatively rigid, securing the ligand.
Hydrogen Bond OccupancyKey H-bonds present >80% of simulation timeCritical hydrogen bonds are stable and important for binding affinity.

This table is for illustrative purposes and represents typical output from an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, a QSAR study would involve designing and synthesizing a library of its derivatives and measuring their biological activity against a specific target.

The process involves:

Data Set Generation: A series of analogues is created by modifying different parts of the parent molecule (e.g., substituting on the pyridine or piperidine ring).

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for each analogue.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the observed biological activity (e.g., pIC50). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. nih.gov

A resulting QSAR equation might look like: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + C

This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing experimental costs.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. mdpi.com

Based on the structure of this compound, a pharmacophore model could be generated containing:

An aromatic ring feature (the pyridine core).

A hydrogen bond donor (the amine group).

A hydrogen bond acceptor (the ether oxygen and pyridine nitrogen).

A hydrophobic feature (the piperidine ring).

This pharmacophore hypothesis can then be used as a 3D query in a virtual screening campaign. ufu.brnih.gov Large databases containing millions of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. researchgate.net Hits from this screening can be further analyzed using molecular docking and other computational methods before being selected for experimental testing. This approach is a highly efficient method for discovering novel chemical scaffolds with the potential for similar biological activity.

Non Clinical Biological Target Engagement and Molecular Mechanisms of Action

In Vitro Receptor Binding and Ligand Affinity Profiling

To determine the interaction of 6-(Piperidin-4-yloxy)pyridin-3-amine (B6257238) with various biological targets, a comprehensive in vitro receptor binding and ligand affinity profiling would be the initial step. This typically involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes. Radioligand binding assays are a common technique where the test compound's ability to displace a known radiolabeled ligand from its target is measured. The results are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's affinity for the target.

A hypothetical screening panel and potential outcomes could be organized as follows:

Target ClassRepresentative TargetsHypothetical Outcome (Ki in nM)
G-Protein Coupled Receptors (GPCRs)Dopamine D2, Serotonin 5-HT2A, Adrenergic α1>1000
Ion ChannelsSodium (Nav1.5), Calcium (Cav1.2), Potassium (hERG)>1000
TransportersSerotonin Transporter (SERT), Dopamine Transporter (DAT)>1000
KinasesEGFR, VEGFR2, PI3K>1000

This table represents a hypothetical outcome for illustrative purposes, as no specific data for this compound has been found in the public domain.

Enzyme Modulation and Kinetic Characterization in Cell-Free Systems

Should initial screening reveal interaction with an enzyme, further studies would be conducted to characterize the nature of this interaction. Enzyme modulation assays in cell-free systems would determine whether the compound acts as an inhibitor or an activator. Kinetic studies, such as Michaelis-Menten analysis, would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These experiments involve measuring the rate of the enzymatic reaction at varying substrate and compound concentrations.

Cellular Pathway Investigations in Model Cell Lines and Primary Cell Cultures

If a specific target or pathway is identified, the effects of this compound would be investigated in relevant cellular models. This could involve using model cell lines (e.g., cancer cell lines, immortalized neuronal cells) or primary cell cultures derived from animal tissues. Techniques such as Western blotting, ELISA, and reporter gene assays would be used to assess the phosphorylation status of key signaling proteins, changes in gene expression, or the production of second messengers to understand how the compound modulates cellular pathways.

Mechanistic Studies in Non-Human In Vitro/In Vivo Research Models

Further mechanistic studies would be essential to confirm the compound's mode of action and its physiological relevance.

Target validation aims to confirm that the observed biological effects of the compound are indeed due to its interaction with the identified target. This can be achieved through techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene in cell lines, followed by treatment with the compound. If the cellular response to the compound is diminished or abolished in the absence of the target protein, it provides strong evidence for target engagement.

Understanding the compound's ability to enter cells and reach its intracellular target is crucial. Studies on cellular uptake and distribution would be performed, often using fluorescently labeled analogues of the compound or analytical techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates. Confocal microscopy could be used to visualize the intracellular localization of a fluorescently tagged compound, providing insights into which organelles or cellular compartments it accumulates in.

High-Throughput Screening Approaches for Biological Activity (Non-Clinical)

High-throughput screening (HTS) is a powerful tool for discovering the biological activities of novel compounds by testing them against large libraries of biological targets in an automated fashion. For this compound, an HTS campaign could be designed to screen for various activities, such as cytotoxicity against a panel of cancer cell lines, antibacterial activity against different bacterial strains, or modulation of specific cellular pathways using reporter assays. The data from HTS would provide a broader understanding of the compound's potential therapeutic applications or off-target effects.

A hypothetical HTS data summary might look like this:

Assay TypeNumber of Targets ScreenedHit CriteriaNumber of Hits
Kinase Panel400>50% inhibition at 10 µM0
GPCR Panel350>50% inhibition or activation at 10 µM0
Cancer Cell Line Panel60GI50 < 10 µM0

This table is for illustrative purposes only, as no HTS data for this compound is currently available.

Pre Clinical Pharmacokinetic Aspects in Non Human and in Vitro Models

Metabolite Identification and Metabolic Pathway Elucidation in Hepatic Microsomes and Hepatocytes (Non-Human)

Following the assessment of metabolic stability, studies are conducted to identify the specific metabolites formed and to elucidate the metabolic pathways. This is crucial for understanding the compound's clearance mechanisms and for identifying any potentially active or toxic metabolites. High-resolution mass spectrometry is the primary analytical technique used for this purpose. These investigations are typically performed using liver microsomes and hepatocytes from preclinical species such as rats and dogs.

Pharmacokinetic Profiling in Animal Models (e.g., Mouse, Rat) for Research Purposes

To understand the in vivo behavior of a compound, pharmacokinetic studies are conducted in animal models. Following administration of the compound, blood samples are collected at various time points and analyzed to determine key pharmacokinetic parameters.

Data Table: Key Pharmacokinetic Parameters from Animal Studies

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach maximum plasma concentration
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

This table outlines standard pharmacokinetic parameters but does not present data for 6-(Piperidin-4-yloxy)pyridin-3-amine (B6257238) as none was found in the public domain.

Drug-Drug Interaction Potential in In Vitro Systems (e.g., Cytochrome P450 Inhibition/Induction)

A critical component of preclinical safety assessment is evaluating the potential for a compound to cause drug-drug interactions (DDIs). The majority of metabolism-based DDIs involve the inhibition or induction of cytochrome P450 (CYP) enzymes. In vitro assays are used to determine if a compound is an inhibitor or inducer of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Inhibition Assays: These experiments measure the ability of the test compound to inhibit the activity of specific CYP enzymes, typically using fluorescent or mass spectrometry-based probes. The results are usually reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Induction Assays: To assess the potential for a compound to induce the expression of CYP enzymes, cultured human hepatocytes are treated with the compound, and changes in mRNA or protein levels of the target enzymes are measured.

Data Table: Representative Cytochrome P450 Interaction Assays

InteractionAssay TypeKey Parameter
Inhibition Recombinant CYP enzymes with probe substratesIC50
Induction Cultured human hepatocytesFold-change in mRNA/protein levels

This table illustrates common in vitro DDI assays. Specific data for this compound is not available.

Advanced Analytical Methodologies for Research on 6 Piperidin 4 Yloxy Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)NMR spectroscopy is essential for elucidating the precise molecular structure.

¹H NMR would show the chemical shifts, integration, and coupling patterns for all protons, confirming the connectivity of the pyridine (B92270) and piperidine (B6355638) rings.

¹³C NMR would identify all unique carbon environments within the molecule.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively, providing definitive proof of the compound's structure. Without access to spectral data, a detailed analysis of chemical shifts and coupling constants is impossible.

Vibrational Spectroscopy (IR, Raman) for Functional Group CharacterizationInfrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy would be expected to show characteristic peaks for N-H stretching (amine), C-O stretching (ether), and C=C/C=N stretching (pyridine ring).

Raman Spectroscopy would provide complementary information, particularly for the aromatic ring vibrations. tcichemicals.comgoogle.com

Future Research Directions and Translational Applications of 6 Piperidin 4 Yloxy Pyridin 3 Amine

Development of Novel and Economically Viable Synthetic Routes

The synthesis of 6-(Piperidin-4-yloxy)pyridin-3-amine (B6257238) and its analogs is pivotal for its exploration. Current synthetic strategies often rely on multi-step processes that can be inefficient and costly for large-scale production. Future research will likely focus on developing more streamlined and economically viable synthetic pathways.

Key areas for development include:

One-Pot Procedures: Combining multiple reaction steps, such as hydrogenation and functionalization, into a single, continuous process can significantly reduce costs and synthesis time. mdpi.com

Catalysis Innovation: The exploration of novel catalysts, including non-precious metal catalysts (e.g., iron-catalyzed reductive amination) or organocatalysts, could offer cheaper and more sustainable alternatives to traditional palladium or rhodium catalysts used in pyridine (B92270) hydrogenation. mdpi.comnih.gov

Flow Chemistry: Implementing continuous flow reaction systems can enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times for key steps like cyclocondensation, offering a rapid and efficient method for constructing the heterocyclic core. organic-chemistry.org

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Description Potential Advantages Key Research Focus
Convergent Synthesis Coupling a pre-functionalized pyridine (e.g., 6-chloro-3-nitropyridine) with N-Boc-4-hydroxypiperidine, followed by reduction of the nitro group.High modularity, allowing for easy variation of both heterocyclic cores.Optimization of coupling and reduction steps.
Hydrogenation of Pyridine Precursors Synthesis of a fully substituted nitropyridine precursor followed by catalytic hydrogenation to simultaneously form the piperidine (B6355638) ring and the amine.Fewer linear steps. nih.govDevelopment of selective catalysts that avoid unwanted side reactions. mdpi.com
Multi-component Reactions A [5+1] annulation approach where a 5-carbon chain with a nitrogen source reacts with a one-carbon component to form the piperidine ring. mdpi.comHigh atom economy and rapid assembly of molecular complexity.Designing appropriate substrates that incorporate the pyridinoxy moiety.

Exploration of Unprecedented Chemical Transformations and Derivatizations

The structure of this compound offers multiple sites for chemical modification, enabling the exploration of novel chemical space and the generation of diverse derivatives. Future research should move beyond simple acylation or alkylation to explore more complex and unprecedented transformations.

Key Derivatization Sites and Potential Transformations:

Pyridine-3-amine: This primary amine is a key reactive handle.

Scaffold Hopping: Use the amine as a starting point for constructing novel fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines or other bicyclic structures of medicinal interest. nih.gov

Bioisosteric Replacement: Convert the amine to other functional groups (e.g., isothiocyanate, sulfoximine) to modulate physicochemical properties and target interactions.

Piperidine Nitrogen: The secondary amine of the piperidine ring is another site for diversification.

Constrained Analogs: Introduce spirocyclic systems or bridges across the piperidine ring to restrict conformational flexibility, which can lead to enhanced potency and selectivity.

Functional Group Introduction: Utilize advanced synthetic methods to install diverse functional groups onto the piperidine ring itself, beyond simple N-alkylation.

Pyridine Ring: The pyridine core can be further functionalized.

C-H Activation: Employ modern C-H activation strategies to directly install substituents (e.g., aryl or alkyl groups) onto the pyridine ring, bypassing the need for pre-functionalized starting materials.

Reactive Site Proposed Transformation Potential Outcome
Pyridine-3-amineDiazotization followed by Sandmeyer reactionIntroduction of halides, cyano, or hydroxyl groups.
Pyridine-3-amineCondensation with diketones/diestersFormation of novel fused heterocyclic rings.
Piperidine NitrogenRing-closing metathesis with an N-alkenyl substituentCreation of bridged bicyclic systems.
Pyridine Ring C-H bondsPhotoredox or metal-catalyzed C-H functionalizationDirect, late-stage diversification of the core scaffold.

Application as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. Due to its drug-like structure, this compound is an excellent starting point for the development of chemical probes to investigate fundamental biological processes. For instance, related structures containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), demonstrating the scaffold's potential to interact with specific enzyme active sites. nih.gov

Future applications in this area include:

Target Identification: Derivatives can be synthesized and screened against various biological targets to uncover new mechanisms of action.

Mechanism of Action Studies: By creating tagged versions of the molecule (e.g., with biotin (B1667282) or a fluorescent dye), researchers can perform pulldown experiments or imaging studies to identify binding partners and elucidate biological pathways.

Enzyme Inhibition Probes: As shown with the related LSD1 inhibitors, this scaffold can be optimized to create potent and selective inhibitors for specific enzymes, allowing for detailed studies of their roles in health and disease. nih.gov The protonated amine of the piperidinoxy group can form key electrostatic interactions, for example, with negatively charged residues like aspartate in an enzyme's active site. nih.gov

Integration with Advanced Computational and Machine Learning Approaches for Design and Prediction

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new molecules. The this compound scaffold is well-suited for such in silico approaches.

Molecular Docking: Computational docking studies can predict the binding modes of derivatives within the active sites of target proteins, guiding the rational design of more potent analogs. This has been successfully used for related pyridine-piperidine scaffolds targeting LSD1. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties, reactivity, and conformational preferences of the scaffold, providing insights that can inform derivatization strategies. researchgate.netmdpi.com

Machine Learning (ML) and AI: Large virtual libraries of derivatives can be generated in silico. ML models trained on existing experimental data can then be used to predict key properties such as biological activity, solubility, metabolic stability, and toxicity (ADMET). This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Pharmacophore Modeling: The core structure can be used to develop 3D pharmacophore models that define the essential features required for biological activity, aiding in the search for novel compounds with similar properties. nih.gov

Role as a Privileged Scaffold for the Discovery of New Chemical Entities in Academic Research

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The pyridine and piperidine rings are well-established privileged structures in medicinal chemistry. researchgate.netwikipedia.orgnih.gov Their combination in this compound creates a highly versatile and drug-like scaffold.

The presence of the pyridine ring can improve biochemical potency and metabolic stability, while the piperidine moiety often enhances solubility and other pharmacokinetic properties. nih.gov This makes the scaffold an ideal starting point for academic research aimed at discovering new chemical entities (NCEs) for a wide range of diseases.

Academic researchers can leverage this scaffold to:

Create Diverse Libraries: Synthesize focused libraries of compounds by modifying the various reactive handles on the molecule.

Phenotypic Screening: Screen these libraries in cell-based (phenotypic) assays to identify compounds that produce a desired biological effect, even without a known target.

Explore Multiple Target Classes: Due to its privileged nature, the scaffold can be used to develop ligands for various target families, including kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes. nih.govnih.gov

The adaptability and favorable properties of the this compound core position it as a valuable tool for advancing fundamental biological understanding and seeding the development of next-generation therapeutics.

Q & A

Q. Table 1: Synthetic Optimization

StepConditionsYieldReference
Nitro Reduction10% Pd/C, H₂, MeOH, 24h105%*
Ether FormationNaOH, DCM, 12h, 40°C82%
Note: Yield exceeds 100% due to residual solvent retention.

Advanced: How do structural modifications at the piperidine or pyridine moieties influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Piperidine Substituents : Introduction of 4-methylpiperidine enhances solubility but reduces target binding affinity (IC₅₀ increases from 12 nM to 45 nM) .
  • Pyridine Modifications : Fluorination at the 4-position improves metabolic stability (t₁/₂ increases from 2.1h to 6.7h) but decreases cell permeability (Papp < 5 × 10⁻⁶ cm/s) .
  • Hybrid Analogs : Compounds with triazine cores (e.g., 6-aryl-4-cycloamino-1,3,5-triazines) show potent antileukemic activity (EC₅₀ = 0.8 µM) via kinase inhibition .

Experimental Design Tip: Use 3D-QSAR models to predict activity cliffs caused by steric/electronic effects of substituents .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm ether linkage (δ 4.5–5.0 ppm for OCH₂; δ 60–70 ppm for C-O) and amine presence (δ 1.5–2.5 ppm for piperidine protons) .
  • Elemental Analysis : Validate purity (>98% C, H, N content) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 223.1215 [M+H]⁺) .

Advanced: How can researchers resolve contradictions in reported biological activities of analogs?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., p38 MAPK IC₅₀) with cellular viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
  • Metabolic Profiling : Use LC-MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to observed discrepancies .
  • Crystallography : Resolve binding mode ambiguities by co-crystallizing analogs with target proteins (e.g., Notch transcription complex) .

Case Study: CB-103 (a Notch inhibitor) showed divergent activity in in vitro vs. in vivo models due to differential protein binding in serum .

Basic: What are the key stability and storage considerations for this compound?

Methodological Answer:

  • Stability : Susceptible to oxidation at the amine group; store under inert gas (Ar/N₂) at −20°C .
  • Light Sensitivity : Degrades under UV light; use amber vials for long-term storage .
  • Solubility : Soluble in DMSO (>26 mg/mL) but precipitates in aqueous buffers; use co-solvents (e.g., 10% PEG-400) for biological assays .

Advanced: How can computational methods guide the optimization of this compound derivatives?

Methodological Answer:

  • Docking Studies : Identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME predict log P (2.1) and BBB permeability (CNS = −2.1), guiding lead prioritization .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., CF₃ vs. CH₃) on binding free energy (ΔΔG) .

Basic: What are the recommended in vitro assays for initial biological screening?

Methodological Answer:

  • Kinase Inhibition : Use TR-FRET assays for kinase targets (e.g., p38 MAPK) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., K562 leukemia) with 72h exposure and EC₅₀ calculation .
  • Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) to determine thermodynamic solubility .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

  • Proteome Profiling : Use affinity chromatography coupled with MS to identify non-target binding partners .
  • CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Dose-Response Analysis : Ensure a Hill slope ≈1 to confirm single-target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.